2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
The compound “2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a complex organic molecule. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperidine ring and a cyclopenta[c]pyridazin-3-one group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of this compound would require further analysis using techniques such as NMR or X-ray crystallography .Scientific Research Applications
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, have been studied to understand their conformational behavior and molecular interactions. Crystal structures solved by X-ray diffraction suggest a limited inclination of the phenyl ring when ortho-substituted, marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. These findings provide insights into the electronic distribution and structural preferences of similar compounds, which could be relevant for the design of new materials or pharmaceuticals (Georges et al., 1989).
Future Directions
Piperidine derivatives, such as the compound , continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new biological applications, and the design of new drugs based on piperidine derivatives .
properties
IUPAC Name |
2-[[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O/c21-17-8-15(9-18(22)11-17)12-24-6-4-14(5-7-24)13-25-20(26)10-16-2-1-3-19(16)23-25/h8-11,14H,1-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWZQIOQYKOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one |
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